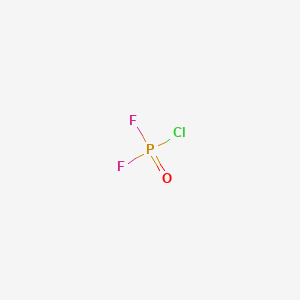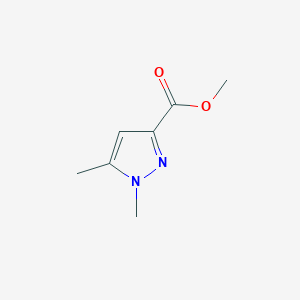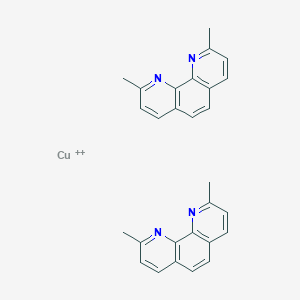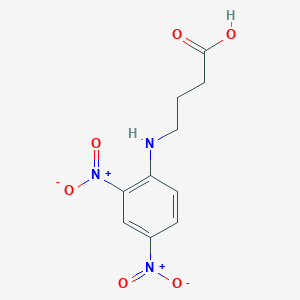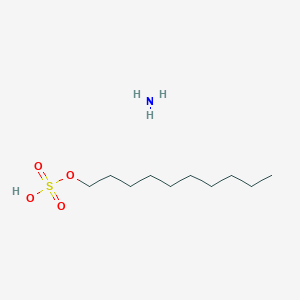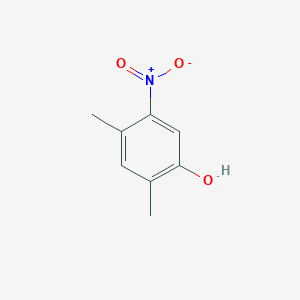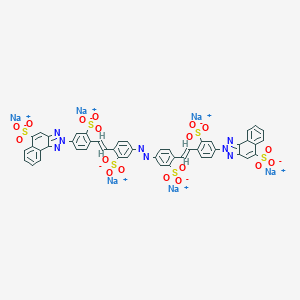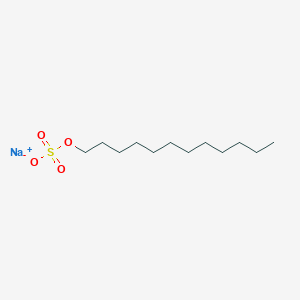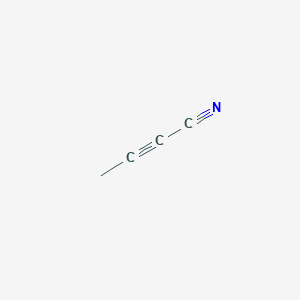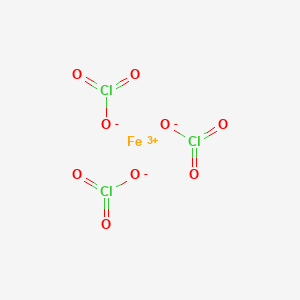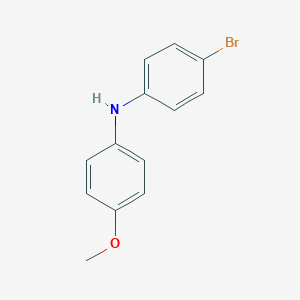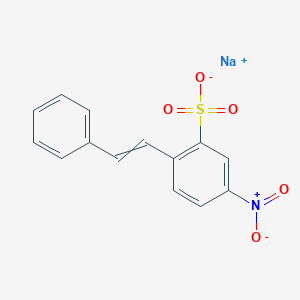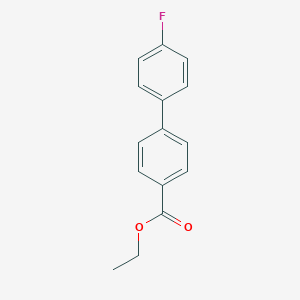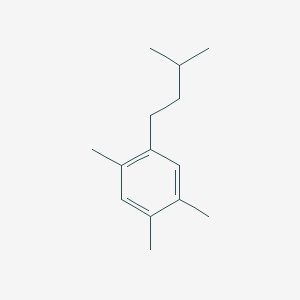
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-tert-butyltoluene and has a molecular weight of 210.36 g/mol. This compound is widely used in various scientific research applications, including organic synthesis, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, p-tert-butyltoluene reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has been reported to exhibit several biochemical and physiological effects. In a study conducted on rats, p-tert-butyltoluene was found to exhibit anti-inflammatory and analgesic properties. The compound was able to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the rats' blood. Additionally, p-tert-butyltoluene was able to reduce the pain response in the rats, indicating its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- in lab experiments include its relatively simple synthesis method and its wide range of scientific research applications. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using p-tert-butyltoluene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
For the scientific research of p-tert-butyltoluene include the development of novel pain-relieving drugs, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its potential toxicity.
Méthodes De Synthèse
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- can be synthesized through a Friedel-Crafts alkylation reaction between p-xylene and tert-amyl chloride. The reaction is catalyzed by aluminum chloride and yields p-tert-butyltoluene as the major product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of pain and inflammation. Additionally, p-tert-butyltoluene has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Propriétés
Numéro CAS |
10425-90-8 |
|---|---|
Nom du produit |
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- |
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-(3-methylbutyl)benzene |
InChI |
InChI=1S/C14H22/c1-10(2)6-7-14-9-12(4)11(3)8-13(14)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
SSWDVXXDRVNAPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)CCC(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)CCC(C)C)C |
Synonymes |
1-Isopentyl-2,4,5-trimethylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
